![molecular formula C15H16N2O4 B2664337 2-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid CAS No. 2248353-52-6](/img/structure/B2664337.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid, commonly known as QMA, is a synthetic compound that has been used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of QMA is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. QMA has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
QMA has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. QMA has also been reported to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. In addition, QMA has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using QMA in lab experiments is its potential therapeutic properties. QMA has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities, which make it a promising candidate for drug development. Another advantage is that QMA can be synthesized using a relatively simple method, which makes it accessible to researchers.
One limitation of using QMA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects. Another limitation is that QMA has not been extensively studied in vivo, which makes it difficult to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on QMA. One direction is to further investigate its mechanism of action. This could involve studying its effects on other enzymes and pathways involved in inflammation and cancer. Another direction is to study its potential side effects and toxicity in vivo. This could involve conducting animal studies to determine its safety profile.
Another future direction is to explore the potential of QMA as a drug candidate. This could involve designing and synthesizing analogs of QMA to improve its efficacy and reduce its toxicity. It could also involve conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, QMA is a synthetic compound that has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. QMA can be synthesized using a relatively simple method and has several advantages for lab experiments. However, its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied in vivo. There are several future directions for research on QMA, including further investigation of its mechanism of action, studying its potential side effects and toxicity in vivo, and exploring its potential as a drug candidate.
Méthodes De Synthèse
QMA can be synthesized by reacting 2-amino-3-cyanopyridine with tert-butyl 2-(bromomethyl)propanoate in the presence of a base. The resulting product is then hydrolyzed to yield QMA. This synthesis method has been reported in the literature and has been used by researchers to obtain QMA for their experiments.
Applications De Recherche Scientifique
QMA has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial activities. QMA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. In addition, QMA has been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-10(13(18)19)8-9-6-4-5-7-11(9)16-12/h4-8H,1-3H3,(H,18,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYARYGRKRBPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC=CC=C2C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}quinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

![1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2664256.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2664257.png)
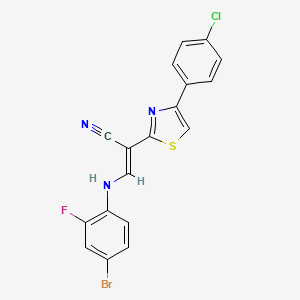
![ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2664261.png)
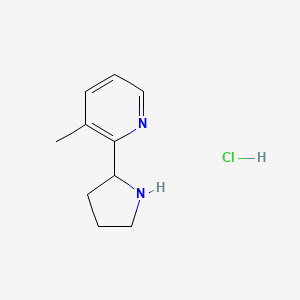
![2-Butylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664263.png)

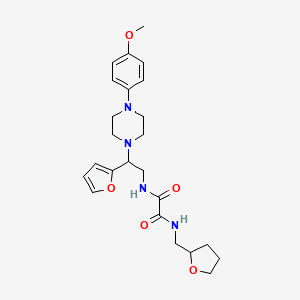
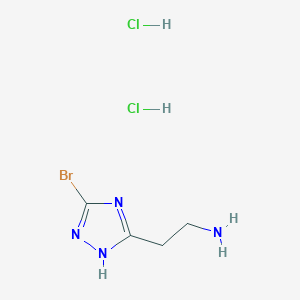
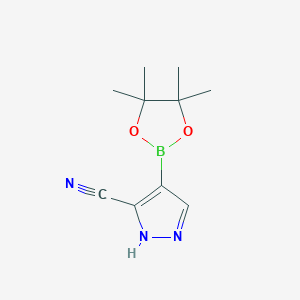
![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)